molecular formula C9H11N3O2 B579405 [(Z)-2-phenoxyethylideneamino]urea CAS No. 16742-18-0

[(Z)-2-phenoxyethylideneamino]urea

Cat. No.: B579405
CAS No.: 16742-18-0
M. Wt: 193.206
InChI Key: NANMXUXUOHSFNU-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-2-phenoxyethylideneamino]urea is a chemical compound with the molecular formula C9H11N3O2 It is a derivative of semicarbazone, which is a class of compounds known for their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Z)-2-phenoxyethylideneamino]urea can be synthesized through the reaction of phenoxyacetaldehyde with semicarbazide hydrochloride. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

Phenoxyacetaldehyde+Semicarbazide HydrochloridePhenoxyacetaldehyde Semicarbazone+HCl\text{Phenoxyacetaldehyde} + \text{Semicarbazide Hydrochloride} \rightarrow \text{Phenoxyacetaldehyde Semicarbazone} + \text{HCl} Phenoxyacetaldehyde+Semicarbazide Hydrochloride→Phenoxyacetaldehyde Semicarbazone+HCl

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of phenoxyacetaldehyde semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-phenoxyethylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form hydrazones or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted semicarbazone derivatives.

Scientific Research Applications

[(Z)-2-phenoxyethylideneamino]urea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of phenoxyacetaldehyde semicarbazone involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

[(Z)-2-phenoxyethylideneamino]urea can be compared with other semicarbazone derivatives such as:

  • Salicylaldehyde semicarbazone
  • Benzaldehyde semicarbazone
  • Acetophenone semicarbazone

Uniqueness

This compound is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other semicarbazone derivatives may not be as effective.

List of Similar Compounds

  • Salicylaldehyde semicarbazone
  • Benzaldehyde semicarbazone
  • Acetophenone semicarbazone
  • 2-Acetylpyridine semicarbazone
  • 4-Hydroxy-3-methoxybenzaldehyde semicarbazone

Properties

CAS No.

16742-18-0

Molecular Formula

C9H11N3O2

Molecular Weight

193.206

IUPAC Name

[(Z)-2-phenoxyethylideneamino]urea

InChI

InChI=1S/C9H11N3O2/c10-9(13)12-11-6-7-14-8-4-2-1-3-5-8/h1-6H,7H2,(H3,10,12,13)/b11-6-

InChI Key

NANMXUXUOHSFNU-WDZFZDKYSA-N

SMILES

C1=CC=C(C=C1)OCC=NNC(=O)N

Synonyms

Phenoxyacetaldehyde semicarbazone

Origin of Product

United States

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